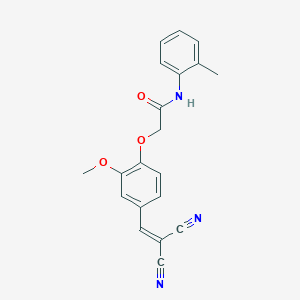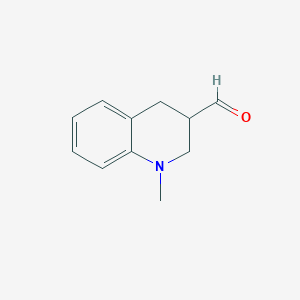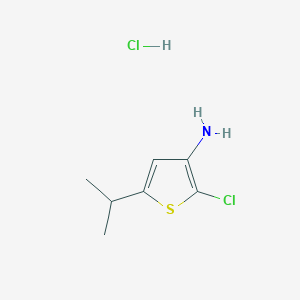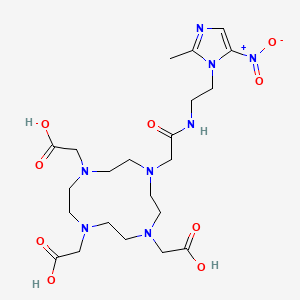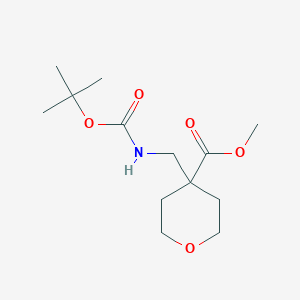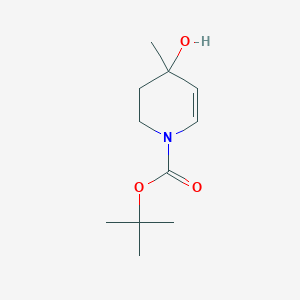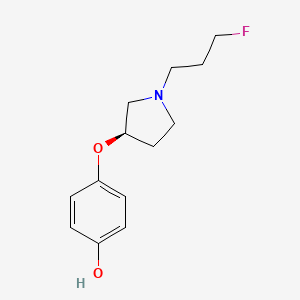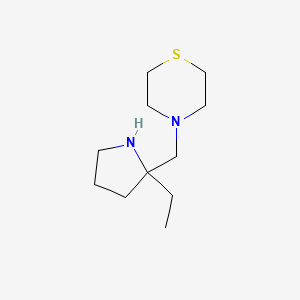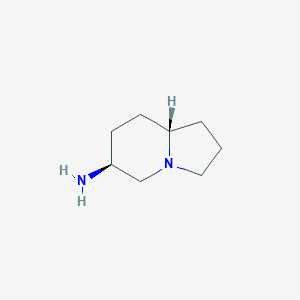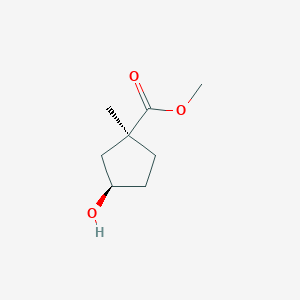
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a cyclopentane ring substituted with a hydroxyl group, a methyl group, and a carboxylate ester group. Its stereochemistry is defined by the (1S,3R) configuration, which influences its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of iodomethylates of chirally pure δ-amino alcohols. This reaction is stereospecific and proceeds via an S_N2 mechanism, resulting in the inversion of the configuration at the chiral center .
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral precursors to ensure the desired stereochemistry. The process often includes steps such as esterification, cyclization, and purification to obtain the final product with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3S)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: A compound with a similar chiral center but different functional groups.
(1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid: Another cyclopentane derivative with different substituents.
Uniqueness
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-8(7(10)11-2)4-3-6(9)5-8/h6,9H,3-5H2,1-2H3/t6-,8+/m1/s1 |
Clé InChI |
XVJANIDHZGJFDQ-SVRRBLITSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H](C1)O)C(=O)OC |
SMILES canonique |
CC1(CCC(C1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


